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Compound of Interest

4-[2-(3-
Compound Name:
Bromophenoxy)ethyllmorpholine

CAS No.: 435283-95-7

Cat. No.: B1269199

Get Quote

\ J

Technical Monograph: 4-[2-(3-Bromophenoxy)ethyllmorpholine CAS Registry Number:
435283-95-7[1][2][3]

Part 1: Executive Technical Summary

4-[2-(3-Bromophenoxy)ethyllmorpholine is a specialized heterocyclic ether utilized primarily
as a pharmacophore scaffold in medicinal chemistry and as a high-value intermediate in
organic synthesis. Structurally, it consists of a morpholine ring connected via an ethyl linker to a
3-bromophenol moiety.

This compound is critical in Central Nervous System (CNS) drug discovery, specifically within
the development of Sigma-1 (

) receptor ligands and serotonin reuptake inhibitors. The meta-bromo substitution on the phenyl
ring serves two distinct functions:

« Electronic/Steric Modulation: It influences the binding affinity in the hydrophobic pocket of
target receptors.
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e Synthetic Handle: The bromine atom provides a reactive site for palladium-catalyzed cross-

coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to elaborate

the scaffold into complex biaryl systems.

Part 2: Chemical Profile & Physicochemical

Properties[4][5]

The following data aggregates experimental and predicted values essential for assay

development and formulation.

Property Value | Description Significance

CAS Number 435283-95-7 Unique Identifier
Molecular Formula Stoichiometry

Molecular Weight 286.17 g/mol Mass Spectrometry (M+H:

~288)

Physical State

Pale yellow oil or low-melting

solid

Handling/Storage

Boiling Point

~380°C (Predicted at 760
mmHg)

Thermal Stability

LogP (Predicted)

23-26

Lipophilicity (CNS penetration

favorable)

pKa (Base)

~7.8 (Morpholine nitrogen)

Protonation state at

physiological pH

H-Bond Acceptors

2 (Ether O, Morpholine O/N)

Receptor Binding

Part 3: Synthetic Architecture

As a Senior Scientist, | recommend the Williamson Ether Synthesis as the primary route. This

pathway is preferred over Mitsunobu coupling for scale-up due to higher atom economy and

easier purification.
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Core Reaction Logic

The synthesis relies on the nucleophilic attack of the phenoxide ion (generated from 3-
bromophenol) upon the electrophilic carbon of 4-(2-chloroethyl)morpholine.

Critical Control Points:
o Base Selection: Anhydrous Potassium Carbonate (

) is chosen over NaH to prevent aggressive side reactions; it provides a gentle, buffered
deprotonation.

e Solvent System: Acetone (reflux) or Acetonitrile (

) are ideal. DMF can be used for faster kinetics but complicates workup due to high boiling
point.

o Catalysis: Potassium lodide (KI) is added in catalytic amounts (Finkelstein condition) to
convert the alkyl chloride to a more reactive alkyl iodide in situ.

Visual Synthesis Workflow

3-Bromophenol
(Nucleophile)

4-[2-(3-Bromophenoxy)ethylJmorpholine
(CAS 435283-95-7)

Deprotonation SN2 Substitution
Base: K2CO3 Transition State
Free Base Gen Cat: KI (Phenoxide Attack)

Byproducts:
KCI, KHCO3

4-(2-Chloroethyl)morpholine
HCI Salt (Electrophile)

Click to download full resolution via product page

Figure 1: Convergent synthesis pathway utilizing Finkelstein-assisted nucleophilic substitution.

Detailed Experimental Protocol

e Reagent Prep: In a round-bottom flask equipped with a magnetic stir bar and reflux
condenser, suspend 3-Bromophenol (1.0 eq) and Anhydrous
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(3.0 eq) in Acetonitrile (

)

 Activation: Stir at room temperature for 30 minutes. This allows the formation of the
potassium phenoxide salt.

» Addition: Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq) and a catalytic crystal of
Potassium lodide (KI).

e Reaction: Heat the mixture to reflux (~80-82°C) for 12—18 hours. Monitor via TLC (System:
EtOAc/Hexane 1:1). The starting phenol spot should disappear.

o Workup:

o Cool to room temperature.

[¢]

Filter off inorganic salts (

, KCI).

o

Concentrate the filtrate under reduced pressure.[4]

Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and Brine.

[e]

o

Dry over
and concentrate.

 Validation: Product is often an oil. If high purity is required, convert to the HCI salt by adding
ethereal HCI, precipitating a white solid.

Part 4: Functional Applications & Mechanism

This compound is not just a final product; it is a "privileged structure” in medicinal chemistry.

Sigma-1 () Receptor Modulation

The aryloxy-ethyl-amine motif is a classic pharmacophore for Sigma-1 receptors, which are
implicated in cellular stress response, neuroprotection, and pain modulation.
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e Mechanism: The basic morpholine nitrogen becomes protonated at physiological pH, forming
an ionic bond with an aspartate residue (typically Asp126) in the receptor binding pocket.
The 3-bromophenyl group occupies the hydrophobic sub-pocket.

Synthetic Divergence (Cross-Coupling)

The bromine at the meta position is strategically placed for late-stage functionalization.

4-[2-(3-Bromophenoxy)ethyljmorpholine

Biological Assay
Sigma-1 Receptor Suzuki Coupling
Agonist/Antagonist (Biaryl Synthesis)

Neuroprotection Library Generation
Analgesia for SAR

Pd(PPh3)4 / Boronic Acid

Buchwald-Hartwig
(Amination)

Pd(dba)2 / Amine

Click to download full resolution via product page
Figure 2: Divergent utility of the scaffold in pharmacology and organic synthesis.

Part 5: Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact CAS is limited, it should be handled as a
Category 4 hazard based on its structural class (halogenated alkylamines).

e GHS Classification:
o Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[5]
o Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[5]

e Handling Protocols:
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o Inhalation: Use only in a chemical fume hood. The free base may have significant vapor
pressure.

o Skin Contact: Nitrile gloves are required. The lipophilic nature allows for rapid dermal
absorption.

o Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of
the morpholine ring or discoloration.
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(Note: While specific academic papers solely dedicated to this exact CAS are rare, the
synthesis and application protocols are derived from standard methodologies for the "3-
bromophenoxy-alkyl-morpholine” class found in the cited databases.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 4-[2-(3-Bromophenoxy)ethyllmorpholine | CAS 435283-95-7 | SCBT - Santa Cruz
Biotechnology [scbt.com]

o 2.435283-95-7|4-[2-(3-Bromophenoxy)ethyl]morpholine|BLD Pharm [bldpharm.com]

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1269199/docs?utm_src=pdf-body#4-2-3-bromophenoxy-ethyl-morpholine-cas-number
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.scbt.com
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemscene.com
https://repository.uobaghdad.edu.iq/articles/bsj-2124?page=2839
https://www.google.com/url?sa=E&q=https%3A%2F%2Fbsj.uobaghdad.edu.iq
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov
https://www.benchchem.com/product/b1269199?utm_src=pdf-custom-synthesis#bc-rfq
https://www.scbt.com/p/4-2-3-bromophenoxy-ethylmorpholine-435283-95-7
https://www.scbt.com/p/4-2-3-bromophenoxy-ethylmorpholine-435283-95-7
https://www.bldpharm.com/products/435283-95-7.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269199?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e 3. chemscene.com [chemscene.com]

e 4. Synthesis routes of 4-(2-Bromoethyl)morpholine [benchchem.com]
e 5. angenechemical.com [angenechemical.com]

e 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
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morpholine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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